![molecular formula C7H5BF3KO2 B152783 苯并[d][1,3]二氧杂硼-5-基三氟化钾 CAS No. 871231-46-8](/img/structure/B152783.png)

苯并[d][1,3]二氧杂硼-5-基三氟化钾

描述

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate is a derivative of organotrifluoroborates, which are a class of compounds widely used in organic synthesis, particularly in cross-coupling reactions. These compounds serve as stable and versatile sources of organoboron, which can be used to introduce various organic groups into molecules under mild conditions .

Synthesis Analysis

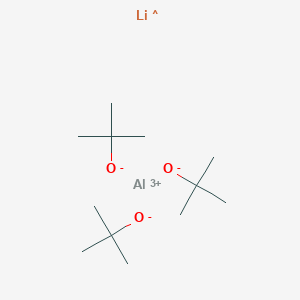

The synthesis of related potassium alkyltrifluoroborates has been achieved through copper-catalyzed diboration of aldehydes followed by conversion of the resulting potassium 1-(hydroxy)alkyltrifluoroborates . Additionally, potassium (trifluoromethyl)trimethoxyborate, a similar compound, can be synthesized by mixing B(OMe)3, CF3SiMe3, and KF, indicating that potassium benzo[d][1,3]dioxol-5-yltrifluoroborate could potentially be synthesized through analogous methods involving benzo[d][1,3]dioxole derivatives .

Molecular Structure Analysis

While the specific molecular structure of potassium benzo[d][1,3]dioxol-5-yltrifluoroborate is not detailed in the provided papers, the structure of a related potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate has been characterized, suggesting that similar structural characterization techniques could be applied to determine the molecular structure of potassium benzo[d][1,3]dioxol-5-yltrifluoroborate .

Chemical Reactions Analysis

Potassium alkyltrifluoroborates have been shown to participate in stereospecific cross-coupling reactions, such as the Suzuki-Miyaura reaction, to yield protected secondary alcohols . Additionally, potassium vinyltrifluoroborates can undergo Rh(III)-catalyzed annulations with benzamide derivatives to produce boron-containing building blocks . These findings suggest that potassium benzo[d][1,3]dioxol-5-yltrifluoroborate could also engage in similar cross-coupling and annulation reactions, providing access to a variety of functionalized organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium benzo[d][1,3]dioxol-5-yltrifluoroborate can be inferred from related compounds. Potassium alkyltrifluoroborates are generally stable and can be handled safely under normal laboratory conditions . The solubility and reactivity of these compounds can be influenced by the nature of the substituents attached to the boron atom, as seen in the synthesis of water-soluble 3,4-dihydro-2H-1,4-benzoxazine derivatives . Therefore, the specific substituents on the benzo[d][1,3]dioxol moiety would likely affect the solubility and reactivity of potassium benzo[d][1,3]dioxol-5-yltrifluoroborate.

科学研究应用

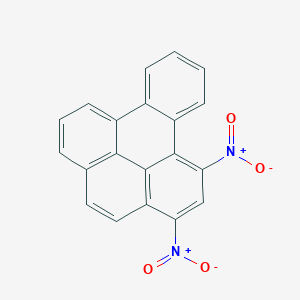

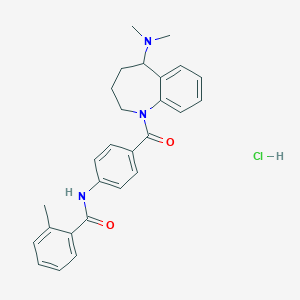

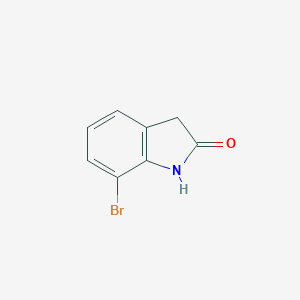

1. Anticancer Evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

- Summary of Application : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of the activity of indoles against various cancer cell lines .

- Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Results : The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

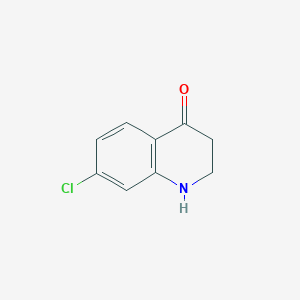

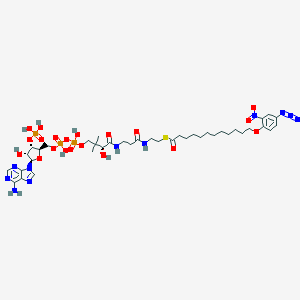

2. Synthesis and Antitumor Evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines

- Summary of Application : A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (C1–C31) were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .

- Methods of Application : The compounds were synthesized and their antitumor activities were evaluated against HeLa, A549 and MCF-7 cell lines .

- Results : Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . Compound C27 showed potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . Compound C7 (IC50 = 2.06 ± 0.09 μM) was the most active compound against A549 cell line, while compound C16 (IC50 = 2.55 ± 0.34 μM) showed the best inhibitory activity against the MCF-7 cell line . The results illustrated that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

3. Total Synthesis of Benzo[d][1,3]dioxole-type Benzylisoquinoline Alkaloids

- Summary of Application : This research established the first total synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature .

- Methods of Application : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

- Results : By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .

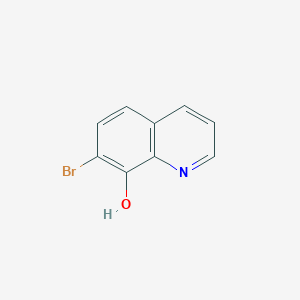

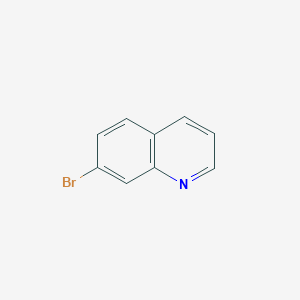

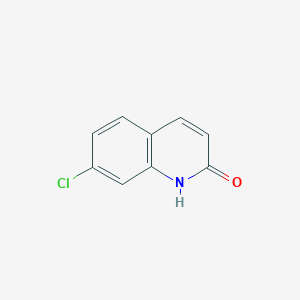

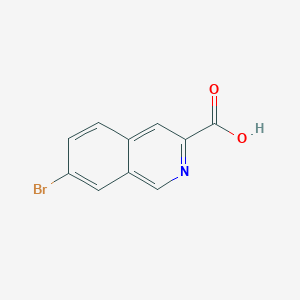

4. Synthesis of (benzo[d][1,3]dioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide

- Summary of Application : This research focused on the synthesis of a compound named (benzo[d][1,3]dioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the available information .

安全和危害

属性

IUPAC Name |

potassium;1,3-benzodioxol-5-yl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKKZZSEXSGSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635710 | |

| Record name | Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate | |

CAS RN |

871231-46-8 | |

| Record name | Potassium (2H-1,3-benzodioxol-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3,4-(methylenedioxy)phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)